![molecular formula C16H17NO5S B2435390 2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid CAS No. 1009790-14-0](/img/structure/B2435390.png)
2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid
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Overview
Description
This compound is a derivative of propanoic acid, which is a carboxylic acid. The molecule contains a sulfonylamino group attached to the second carbon of the propanoic acid, and a 2-methylphenoxy group attached to the fourth carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a carboxylic acid group, a sulfonylamino group, and a phenyl ring with a 2-methylphenoxy substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Fluorosulfonylation
Recent advances in fluorosulfonylation have highlighted the importance of sulfonyl fluorides. While not directly related to ((4-(o-tolyloxy)phenyl)sulfonyl)alanine, this broader field emphasizes the relevance of sulfonyl compounds in organic synthesis . Researchers explore efficient methods for introducing fluorosulfonyl groups into molecules.
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical properties, it could be studied in the context of materials science or chemical synthesis .
properties
IUPAC Name |
2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-5-3-4-6-15(11)22-13-7-9-14(10-8-13)23(20,21)17-12(2)16(18)19/h3-10,12,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVDAZGEAPNZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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